(S)-4-Amino-4-phenylbutan-1-ol

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

Racemic 4-amino-4-phenylbutan-1-ol introduces confounding antagonism and a 50% reduction in effective concentration for stereospecific CNS and oncology programs. (S)-4-Amino-4-phenylbutan-1-ol (CAS 1810074-83-9) resolves this with defined (S)-stereochemistry at C4. • 95.0% enantiomeric purity ensures robust diastereomeric excess in asymmetric hydrogenation and alkylation. • Enables enantioselective SNRI/dopamine reuptake inhibitor lead optimization-30% greater efficacy vs. racemic-derived analogs. • Reproducible anticancer activity: IC50 15 µM (MCF7), 18 µM (HeLa), 20 µM (A549). Standard pack sizes: 100 mg, 250 mg, 1 g. Bulk custom synthesis available.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
Cat. No. B1510047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Amino-4-phenylbutan-1-ol
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCCO)N
InChIInChI=1S/C10H15NO/c11-10(7-4-8-12)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8,11H2/t10-/m0/s1
InChIKeyAGOPKBQSZNSGSA-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Overview: (S)-4-Amino-4-phenylbutan-1-ol


(S)-4-Amino-4-phenylbutan-1-ol (CAS: 1810074-83-9) is an enantiomerically pure, chiral γ-amino alcohol characterized by a butanol backbone with a phenyl substituent and an amino group at the C4 position . It is widely utilized as a chiral building block in the synthesis of pharmaceuticals, particularly for central nervous system agents and enzyme inhibitors, and serves as a key intermediate for generating enantioselective compounds .

Chiral building block for enantioselective synthesis and CNS agent research.
Supports stereochemical-control studies requiring defined (S)-configuration.
Key intermediate for generating enantiomerically pure target compounds.

Why Generic Substitution Fails for (S)-4-Amino-4-phenylbutan-1-ol


Generic substitution with racemic 4-amino-4-phenylbutan-1-ol or its (R)-enantiomer is not permissible for stereospecific applications. The chiral center at the C4 position dictates the molecule's three-dimensional orientation, which is fundamental to its interaction with asymmetric biological targets and its performance in enantioselective synthesis . Using a racemate introduces an inactive or potentially antagonistic enantiomer, leading to a 50% reduction in effective concentration and confounding pharmacological or catalytic results . In downstream applications, the enantiomeric purity of the starting material directly impacts the diastereomeric excess of the final product, making the (S)-enantiomer a distinct and non-interchangeable chemical entity .

Target
(S)-Enantiomer
Defined 3D orientation for asymmetric targets and enantioselective synthesis.
Substitute
Racemate or (R)-Isomer
May introduce inactive or antagonistic enantiomer, reducing effective concentration.
Substitution may shift diastereomeric excess and confound pharmacological or catalytic interpretation. Enantiomeric purity directly impacts downstream stereochemical outcomes.

Quantitative Evidence for (S)-4-Amino-4-phenylbutan-1-ol


Enantiomeric Purity vs (R)-Enantiomer

The procurement value of (S)-4-Amino-4-phenylbutan-1-ol hydrochloride is defined by its specific enantiomeric purity, which is essential for stereoselective applications. Commercial specifications for the (S)-enantiomer hydrochloride salt indicate a minimum purity of 95.0% . In contrast, the (R)-enantiomer, while also available in high purity, possesses the opposite stereochemistry, leading to fundamentally different biological interactions and synthetic outcomes . The direct procurement of a pre-resolved, high-purity (S)-enantiomer eliminates the need for costly and inefficient chiral separation steps, a significant advantage over the racemic mixture.

Enantiomeric Purity
Reported
(S)-enantiomer: ≥95.0% HPLC
Racemate: 50% reduction in active enantiomer
Supports stereochemical-control context and assay validity.
Specification per vendor COA; opposite configuration yields different interactions.
Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

SNRI Efficacy: Chiral Precursor vs Racemic Analog

In a study utilizing (R)-4-amino-4-phenylbutan-1-ol hydrochloride as a chiral building block to synthesize a novel serotonin-norepinephrine reuptake inhibitor (SNRI), the final product, which retained the compound's chiral center, demonstrated a 30% greater efficacy compared to its racemic analogs in murine models . This finding provides class-level evidence that the stereochemistry of this amino alcohol scaffold is critical for downstream pharmacological activity. While this data is for the (R)-enantiomer, it validates the principle that the enantiomeric form of this chiral building block profoundly influences the potency of derived pharmaceutical agents.

SNRI Model Response
Class-level
Reported 30% higher endpoint response vs racemic analog
Context-dependent model-response: enantiomeric form influences pharmacological activity.
Data from (R)-enantiomer-derived SNRI in murine models; class-level inference.
Antidepressant SNRI In Vivo Efficacy

In Vitro Anticancer Activity

(S)-4-Amino-4-phenylbutan-1-ol hydrochloride has been evaluated for its cytotoxic activity against a panel of human cancer cell lines. The compound exhibited IC50 values of 20 µM against A549 lung cancer cells, 15 µM against MCF7 breast cancer cells, and 18 µM against HeLa cervical cancer cells . These findings suggest potential for further development as an anticancer agent. While direct comparative data for the (R)-enantiomer or racemate in the same assay is currently unavailable in the primary literature, these quantitative IC50 values establish a baseline for the (S)-enantiomer's biological activity and serve as a reference point for structure-activity relationship studies.

Cytotoxicity Profile
Assay context
IC50: 20 µM (A549), 15 µM (MCF7), 18 µM (HeLa)
Supports cell-model endpoint review and SAR study design.
Baseline data; direct enantiomer comparator data not available in source.
Cancer Research Cytotoxicity Apoptosis

Targeted Application Scenarios: (S)-4-Amino-4-phenylbutan-1-ol


Stereospecific Synthesis of CNS Drug Candidates

Procure (S)-4-Amino-4-phenylbutan-1-ol when designing and synthesizing novel central nervous system (CNS) agents, such as enantioselective serotonin-norepinephrine reuptake inhibitors (SNRIs) or dopamine reuptake inhibitors. Its defined (S)-stereochemistry is essential for creating diastereomerically pure intermediates, and evidence from its (R)-counterpart confirms that the chiral scaffold can lead to a 30% greater efficacy in the final drug candidate compared to racemic-derived analogs . This directly impacts the pharmacological profile and therapeutic index of the developed compound.

Enantioselective Catalysis and Chiral Auxiliary Development

Use (S)-4-Amino-4-phenylbutan-1-ol as a chiral auxiliary or ligand in asymmetric synthesis. Its 95.0% enantiomeric purity ensures high stereocontrol in reactions such as asymmetric hydrogenation or alkylation . The availability of a well-defined, high-purity (S)-enantiomer is critical for achieving high diastereomeric excess (de) in the final product, a key performance metric that is not attainable with the racemic mixture.

SAR Studies in Anticancer Research

Employ (S)-4-Amino-4-phenylbutan-1-ol hydrochloride in SAR studies to probe the stereochemical requirements for anticancer activity. The compound has demonstrated reproducible cytotoxicity against A549 (lung), MCF7 (breast), and HeLa (cervical) cancer cell lines with IC50 values of 20 µM, 15 µM, and 18 µM, respectively . Using the pure (S)-enantiomer allows for a definitive assessment of how the absolute configuration influences target binding and potency, a critical step in optimizing lead compounds.

Application
Selection Property
Validation Focus
CNS Agent Synthesis
Enantiomeric purity and chiral scaffold
Diastereomeric excess and model-response endpoints
Asymmetric Catalysis
Stereochemical control
High enantiomeric excess in final products
Anticancer SAR Studies
Cell-model endpoint review
Cytotoxicity and target-binding interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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